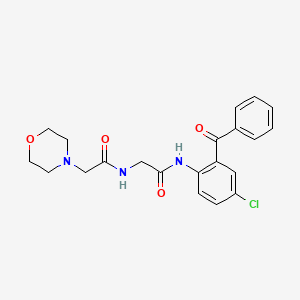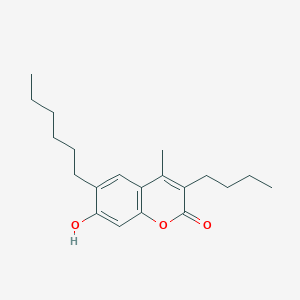
3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is a synthetic compound belonging to the class of benzopyran derivatives, specifically coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include:
Starting Materials: Phenol derivatives and β-ketoesters.
Catalysts: Sulfuric acid or other strong acids.
Solvents: Ethanol or other suitable organic solvents.
Temperature: Typically conducted at elevated temperatures (around 100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.
Industry: Utilized in the development of dyes, fragrances, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase, lipoxygenase, and various kinases.
Pathways: Modulation of inflammatory pathways, inhibition of oxidative stress, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Esculetin: A natural coumarin derivative with antioxidant properties.
Uniqueness
3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one stands out due to its unique substituents at the 3, 6, and 7 positions, which confer distinct biological activities and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
111052-73-4 |
|---|---|
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-butyl-6-hexyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C20H28O3/c1-4-6-8-9-10-15-12-17-14(3)16(11-7-5-2)20(22)23-19(17)13-18(15)21/h12-13,21H,4-11H2,1-3H3 |
InChI-Schlüssel |
JHUUMVYKNBNZSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


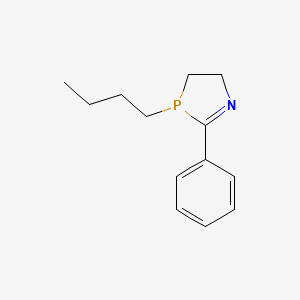
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
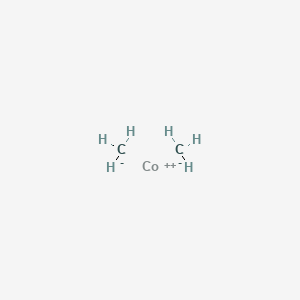
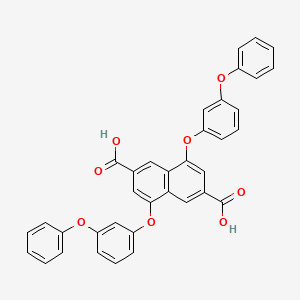
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)


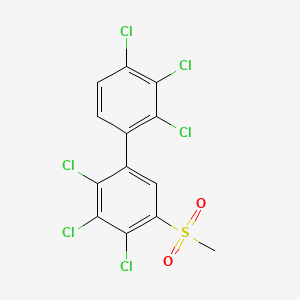
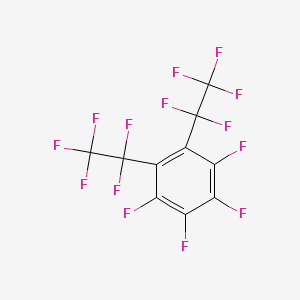
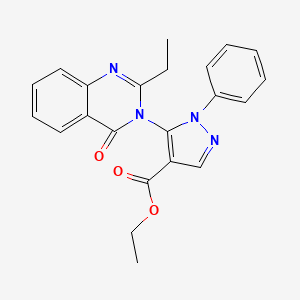
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)

